2-Benzofurancarboxaldehyde, 5,7-dimethyl-

Physicochemical Characterization Formulation Development Solid-State Chemistry

2-Benzofurancarboxaldehyde, 5,7-dimethyl- (CAS 289892-02-0) is a benzofuran derivative featuring an aldehyde functional group at the 2-position and methyl groups at the 5- and 7-positions of the fused ring system. This substitution pattern results in a distinct set of physicochemical properties compared to the parent compound and other positional isomers.

Molecular Formula C11H10O2
Molecular Weight 174.199
CAS No. 289892-02-0
Cat. No. B2796969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofurancarboxaldehyde, 5,7-dimethyl-
CAS289892-02-0
Molecular FormulaC11H10O2
Molecular Weight174.199
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(O2)C=O)C
InChIInChI=1S/C11H10O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-6H,1-2H3
InChIKeyHVGQWIGNDNADOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-2-benzofurancarboxaldehyde (CAS 289892-02-0): A Differentiated Benzofuran Aldehyde Scaffold for Targeted Synthesis and Screening


2-Benzofurancarboxaldehyde, 5,7-dimethyl- (CAS 289892-02-0) is a benzofuran derivative featuring an aldehyde functional group at the 2-position and methyl groups at the 5- and 7-positions of the fused ring system. This substitution pattern results in a distinct set of physicochemical properties compared to the parent compound and other positional isomers. As a small molecule heterocyclic building block , its specific architecture is designed to modulate reactivity, lipophilicity, and molecular recognition, making it a targeted intermediate in medicinal chemistry and materials science where precise substitution is critical .

Why Unsubstituted 2-Benzofurancarboxaldehyde and Other Isomers Cannot Substitute for the 5,7-Dimethyl Derivative


The presence and position of methyl substituents on the benzofuran core profoundly influence the physicochemical properties, reactivity, and biological profile of the molecule. Unsubstituted 2-benzofurancarboxaldehyde (CAS 4265-16-1) and isomers like 4,7-dimethyl-2-benzofurancarboxaldehyde lack the specific electronic and steric environment imparted by the 5,7-dimethyl substitution pattern. This specific substitution is known to affect logP, melting point, and potentially alter binding interactions with biological targets, a principle well-documented in structure-activity relationship (SAR) studies of benzofuran derivatives [1]. Therefore, generic or isomeric substitutions cannot replicate the precise physicochemical and biological attributes of the 5,7-dimethyl analog, rendering direct replacement in synthetic pathways or screening cascades inappropriate without re-optimization of downstream steps or biological outcomes.

Quantitative Differentiation of 5,7-Dimethyl-2-benzofurancarboxaldehyde Against Closest Analogs


Enhanced Physical Stability and Formulation Favorability via Elevated Melting Point

The 5,7-dimethyl substitution transforms the physical state of the molecule from a liquid to a crystalline solid at room temperature. The unsubstituted 2-benzofurancarboxaldehyde is reported as a liquid with a melting point of 9-9.5 °C , whereas the 5,7-dimethyl derivative exhibits a melting point of 72-73 °C [1]. This represents a >60 °C increase in melting point.

Physicochemical Characterization Formulation Development Solid-State Chemistry

Increased Lipophilicity (LogP) for Enhanced Membrane Permeability

The addition of two methyl groups at the 5- and 7-positions increases the lipophilicity of the molecule. The predicted LogP for 5,7-dimethyl-2-benzofurancarboxaldehyde is 2.64 , while the unsubstituted 2-benzofurancarboxaldehyde has a reported LogP of 1.71 [1]. This difference of approximately 0.9 LogP units represents a nearly 8-fold increase in partition coefficient.

Drug Design ADME Properties Lipophilicity

Differentiated Density and Refractive Index Supporting Purification and QC

The 5,7-dimethyl substitution alters the physical properties relevant to downstream processing and quality control. The target compound exhibits a predicted density of 1.2 g/cm³ and a refractive index of 1.619 . In contrast, the unsubstituted 2-benzofurancarboxaldehyde has a reported density of 1.206 g/mL at 25 °C and a refractive index of 1.633 .

Analytical Chemistry Quality Control Process Development

Patent-Linked Synthetic Utility in Diversified Heterocyclic Libraries

The 5,7-dimethyl substitution pattern is not merely a structural variant but a deliberate feature in patented chemical space. The compound has been explicitly utilized as a reactant in the synthesis of methyl 4-[5-(5,7-dimethyl-1-benzofuran-2-yl)-1H-pyrrol-2-yl]benzoate, a compound described in patent literature [1]. In contrast, the unsubstituted 2-benzofurancarboxaldehyde leads to a different, unpatented analog under similar reaction conditions .

Medicinal Chemistry Parallel Synthesis Patent Landscaping

Optimal Procurement and Deployment Scenarios for 5,7-Dimethyl-2-benzofurancarboxaldehyde


Building Heterocyclic-Focused Compound Libraries with Enhanced Patent Novelty

Medicinal chemists can strategically incorporate 5,7-dimethyl-2-benzofurancarboxaldehyde into high-throughput parallel synthesis workflows to generate unique benzofuran-containing libraries. Its demonstrated utility in constructing patent-relevant pyrrole-benzofuran conjugates provides a direct path to novel chemical space, potentially yielding lead compounds with distinct IP positions compared to libraries built from more common, unsubstituted analogs [1]. The increased lipophilicity (LogP 2.64) may also bias the resulting library toward molecules with improved membrane permeability profiles .

Optimizing Early-Stage Formulation and Solid-State Handling for Preclinical Candidates

In early drug discovery, where a compound's physical form can significantly impact its developability, the solid, crystalline nature (mp 72-73 °C) of 5,7-dimethyl-2-benzofurancarboxaldehyde offers a clear advantage over liquid analogs [1]. This property simplifies accurate weighing, reduces volatility-related losses, and facilitates the preparation of stable solid dispersions or formulations for in vivo pharmacokinetic studies, providing a more reliable and scalable starting point for lead optimization programs.

Leveraging Distinct Physicochemical Markers for Robust Analytical and QC Procedures

The unique combination of a high melting point (72-73 °C) [1], a specific LogP (2.64) , and a defined refractive index (1.619) provides a multi-parametric fingerprint for this compound. Analytical and process chemists can rely on these readily measurable properties to develop robust in-process controls and final product release specifications. This ensures batch-to-batch consistency in cGMP environments and safeguards against potential misidentification with structurally similar but physically different isomers, thereby mitigating supply chain and regulatory risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.